molecular formula C22H24N2O3 B7065182 N-(4-acetylphenyl)-2-[3-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide

N-(4-acetylphenyl)-2-[3-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide

Cat. No.: B7065182
M. Wt: 364.4 g/mol
InChI Key: OXQLEEBSLNDFSZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an acetylphenyl group, and a dimethylphenyl group, making it a unique structure for research and industrial purposes.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-10-15(2)12-19(11-14)18-8-9-24(13-18)22(27)21(26)23-20-6-4-17(5-7-20)16(3)25/h4-7,10-12,18H,8-9,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQLEEBSLNDFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCN(C2)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-acetylphenylamine with 2-oxo-3-(3,5-dimethylphenyl)pyrrolidine-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[3-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(4-acetylphenyl)-2-[3-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[3-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

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